molecular formula C20H24ClN3O3S B2485078 N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-99-8

N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2485078
CAS No.: 887196-99-8
M. Wt: 421.94
InChI Key: SZCUXFVUMFYSBG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound featuring a piperazine core that is differentially substituted with a 2-chlorobenzyl group, a methyl group, and a tosyl-protected carboxamide moiety. Piperazine derivatives are of significant interest in medicinal chemistry and chemical biology for their potential as versatile scaffolds in the design of biologically active molecules . The structural elements present in this compound—specifically the chlorobenzyl and tosyl groups—are commonly employed in drug discovery efforts, particularly in the development of compounds that target the central nervous system . The tosyl (p-toluenesulfonyl) group acts as a protecting group for the nitrogen atom, a critical technique in multi-step organic synthesis, including the synthesis of complex peptides and other pharmaceuticals . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human, veterinary, or household use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c1-16-7-9-18(10-8-16)28(26,27)24(15-17-5-3-4-6-19(17)21)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCUXFVUMFYSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2-chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.

    Tosylation: The resulting compound is then tosylated by reacting it with tosyl chloride in the presence of a base such as pyridine.

    Carboxamide formation: Finally, the tosylated compound is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tosylation of the Piperazine Nitrogen

The introduction of the tosyl (-SO2_2C6_6H4_4CH3_3) group involves:

  • Sulfonylation with tosyl chloride (TsCl) in the presence of a base (e.g., TEA, pyridine) .

  • Selective protection of one nitrogen atom, leaving the other for subsequent alkylation .

Conditions:

ReagentBaseSolventTemperatureYield
TsCl (1.2 eq)TEA (2 eq)DCM0–25°C85–92%
TsCl (1.1 eq)PyridineTHFReflux78%

Side products: Over-tosylation is minimized using stoichiometric TsCl .

N-Alkylation with 2-Chlorobenzyl Group

The secondary piperazine nitrogen undergoes alkylation:

  • Mitsunobu Reaction : Using 2-chlorobenzyl bromide, DIAD, and PPh3_3 in THF .

  • Direct Alkylation : 2-Chlorobenzyl chloride with K2_2CO3_3 in acetone .

Comparison of Methods:

MethodReagentsSolventTimeYield
MitsunobuDIAD, PPh3_3THF12 h88%
Direct AlkylationK2_2CO3_3, 2-Cl-BnClAcetone24 h75%

Alkylation regioselectivity is controlled by steric and electronic effects of the tosyl group.

Carboxamide Formation

The carboxamide moiety is introduced via:

  • Coupling Reactions : Using EDCI/HOBt or TBTU with DIPEA in DMF .

  • Acyl Chloride Intermediate : Reaction of piperazine with chloroformate derivatives .

Optimized Protocol:

  • Generate acyl chloride from carboxylic acid using SOCl2_2/DMF .

  • React with tosylpiperazine in acetone/TEA at 0°C .

RCOCl+HN(Ts)PiperazineTEARCON(Ts)Piperazine(Yield: 82%)[1]\text{RCOCl} + \text{HN(Ts)Piperazine} \xrightarrow{\text{TEA}} \text{RCON(Ts)Piperazine} \quad (\text{Yield: 82\%})[1]

Hydrolysis of the Tosyl Group

  • Basic Hydrolysis : NaOH/EtOH/H2_2O at reflux removes the tosyl group, regenerating the free amine .

  • Acidic Conditions : HBr/AcOH cleaves the sulfonamide bond .

Aromatic Substitution at 2-Chlorobenzyl

  • Pd-Catalyzed Coupling : Suzuki-Miyaura with arylboronic acids modifies the chlorophenyl ring .

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups at the para position.

Stability and Degradation Pathways

  • Thermal Degradation : Decomposition above 200°C via sulfonamide cleavage.

  • Photolysis : UV exposure in solution leads to N–S bond scission, forming sulfinic acid derivatives .

Scientific Research Applications

Chemistry

N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide serves as a building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, which can be utilized in various chemical reactions including nucleophilic substitutions and oxidation-reduction processes.

Biology

The compound has been studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that derivatives of piperazine compounds exhibit significant efficacy against various pathogens, including bacteria and cancer cells. For instance, compounds structurally related to this compound have shown promising results against Staphylococcus aureus and other strains with minimal cytotoxicity towards human cells .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its action mechanisms may involve interactions with G protein-coupled receptors and other biological targets relevant to drug development. The compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) are crucial for evaluating its suitability as a drug candidate.

The biological activity of this compound has been assessed through various studies:

  • Antimicrobial Activity : Research shows that derivatives exhibit significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus .
  • Anticancer Properties : Preliminary studies suggest that the compound may induce cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperazine Carboxamides

Piperazine carboxamides with variations in the N-aryl/alkyl and piperazine substituents exhibit distinct physicochemical and biological properties. Key analogs include:

Table 1: Comparison of Piperazine Carboxamide Derivatives
Compound Name Substituents on Piperazine Yield (%) Melting Point (°C) Key Features
N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) 4-oxoquinazolinylmethyl 45.2 197.9–199.6 Enhanced rigidity from fused quinazolinone ring
N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide 4-methyl 79 Not reported Chair conformation of piperazine; high synthetic yield
N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-ethyl Not reported Not reported Ethyl group increases hydrophobicity vs. methyl
  • The 4-methyl group in the latter facilitates higher yields due to reduced steric hindrance during coupling .
  • Structural Conformation : X-ray studies confirm that piperazine rings in analogs such as N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide adopt a chair conformation, which is critical for maintaining planarity in receptor interactions .

Role of the Chlorobenzyl Group

The 2-chlorobenzyl moiety in the target compound distinguishes it from analogs with para-substituted chlorophenyl groups (e.g., A4, A6). Key comparisons:

  • Biological Activity : Compounds like N-(2-chlorobenzyl)-N-(4,5-dibromo-2-ethoxyphenyl)benzenesulfonamide (6k) exhibit butyrylcholinesterase (BChE) inhibition (IC50 = 42.21 μM), suggesting that ortho-chloro substitution enhances enzyme binding compared to para-substituted analogs .

Comparison with Non-Carboxamide Analogs

  • Sulfonamide Derivatives : Compounds like 6k (sulfonamide class) show BChE inhibition but lack the carboxamide linkage, indicating that the carboxamide group in the target compound may offer improved hydrogen-bonding capacity for target engagement .
  • Quinoline-Based Analogs: Patent derivatives such as N-(4-(4-(2-chlorobenzyloxy)-3-chlorophenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)-chinolin-6-yl)-2-(piperidin-4-yliden)acetamid highlight the versatility of 2-chlorobenzyl groups in diverse scaffolds, though their mechanisms differ from carboxamides .

Biological Activity

N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a tosyl group and a chlorobenzyl moiety. The presence of the tosyl group enhances lipophilicity, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

CompoundMIC (μg/mL)Bacterial Strain
This compoundTBDMRSA
3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide7.81Staphylococcus aureus
4-Methyl-N-(p-tolyl)piperazine-1-carboxamideTBDVarious bacterial strains

2. Cytotoxicity Against Cancer Cells

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells. MTT assays demonstrated that certain synthesized analogs exhibited high cytotoxicity, with IC50 values indicating significant potency .

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Compound 13HCT-11643.5 ± 0.15
Compound 22MCF-791.6 ± 0.112

The mechanisms underlying the biological activity of this compound involve multiple pathways:

  • Induction of Apoptosis : Studies have shown that this compound induces apoptosis in cancer cells by affecting key anti-apoptotic and pro-apoptotic protein markers.
  • Cell Cycle Arrest : It has been observed to cause S and G2/M phase cell cycle arrest in MCF-7 cells, indicating its potential as an anticancer agent .

Case Studies

Recent studies have highlighted the promising nature of piperazine derivatives in drug development:

  • Study on Antimicrobial Activity : A series of piperazine derivatives were tested against Mycobacterium tuberculosis, revealing significant activity with selectivity indices indicating low toxicity to human cells .
  • Cancer Cell Study : A compound structurally similar to this compound was found to significantly inhibit tumor growth in vivo models, showcasing its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions to maximize yield and purity of N-(2-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide?

  • Methodological Answer: The synthesis typically involves multi-step reactions starting from piperazine derivatives and substituted benzyl/tosyl precursors. Key steps include nucleophilic substitution (e.g., alkylation of piperazine) and carboxamide formation via coupling reactions. Optimizing conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature (60–80°C for amide coupling), and catalysts (e.g., triethylamine for deprotonation) is critical. Monitoring reaction progress via TLC and intermediate purification via column chromatography improves purity. For example, tosyl group introduction requires anhydrous conditions to avoid hydrolysis .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (e.g., 2-chlorobenzyl and tosyl groups). Mass spectrometry (MS) confirms molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650 cm⁻¹) and sulfonamide S=O (~1350 cm⁻¹). High-Performance Liquid Chromatography (HPLC) assesses purity (>95% recommended for pharmacological studies). X-ray crystallography (if crystals are obtainable) provides definitive 3D structural validation .

Q. How does the compound’s solubility and stability vary under different pH and temperature conditions?

  • Methodological Answer: Solubility can be tested in solvents like DMSO (for biological assays) or ethanol (for synthetic steps). Stability studies involve incubating the compound at varying pH (e.g., 2.0–9.0) and temperatures (4°C, 25°C, 37°C) over 24–72 hours, followed by HPLC analysis to detect degradation products. For instance, the tosyl group may hydrolyze under strongly acidic/basic conditions, requiring neutral buffers for in vitro assays .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance biological activity?

  • Methodological Answer: SAR studies should systematically modify substituents:
  • 2-chlorobenzyl group: Replace with other halogens (e.g., F, Br) or electron-withdrawing groups to alter receptor binding.
  • Tosyl group: Test sulfonamide vs. carbamate replacements to modulate solubility and metabolic stability.
  • Piperazine core: Explore N-methylation or ring expansion to assess conformational effects.
    Biological screening via radioligand binding assays (e.g., serotonin/dopamine receptors) or enzymatic inhibition studies (e.g., kinase assays) quantifies activity changes. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. How should researchers address contradictory data in reported biological activities of this compound?

  • Methodological Answer: Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Validate findings by:
  • Repeating assays in orthogonal systems (e.g., in vitro enzymatic vs. cell-based assays).
  • Verifying compound purity via HPLC-MS before testing.
  • Standardizing experimental conditions (e.g., ATP concentration in kinase assays).
    For example, discrepancies in IC₅₀ values could result from residual solvents affecting assay readouts .

Q. What crystallographic data or computational models are available to predict its interaction with biological targets?

  • Methodological Answer: Single-crystal X-ray diffraction (as in ) reveals bond angles and conformations critical for docking studies. Computational modeling (e.g., Gaussian for DFT optimization) predicts electrostatic potentials and H-bonding sites. Molecular dynamics simulations (e.g., GROMACS) assess binding stability to targets like GPCRs. Public databases (PDB, PubChem) provide structural analogs for comparative analysis .

Q. Which in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodological Answer: Rodent models (rats/mice) are standard for assessing bioavailability and toxicity. Key steps include:
  • Pharmacokinetics: IV/PO administration followed by plasma LC-MS/MS to measure Cmax, T½, and AUC.
  • Tissue distribution: Radiolabeled compound tracking in organs.
  • Toxicity: Acute/chronic dosing with histopathology and serum biomarkers (ALT, creatinine).
    For neuroactive compounds, behavioral assays (e.g., forced swim test for antidepressants) are recommended .

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